molecular formula C16H17N3O B4286661 N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea

N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea

Cat. No. B4286661
M. Wt: 267.33 g/mol
InChI Key: UXJUXPCGEQGGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea, also known as GW284543, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea exerts its pharmacological effects by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation. By blocking the activity of CK2, N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have a variety of biochemical and physiological effects, including inhibition of CK2 activity, reduction of pro-inflammatory cytokine production, and protection of neurons from oxidative stress and apoptosis. In addition, N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. In addition, N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea. In addition, further studies are needed to investigate the therapeutic potential of N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea in various diseases, including cancer, inflammation, and neurological disorders. Furthermore, the use of N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been shown to inhibit the growth of cancer cells by blocking the activity of the protein kinase CK2, which plays a critical role in cell proliferation and survival. In addition, N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been investigated for its anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Furthermore, N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and apoptosis.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(5-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-11-5-8-15(17-10-11)19-16(20)18-14-7-6-12-3-2-4-13(12)9-14/h5-10H,2-4H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJUXPCGEQGGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(5-methylpyridin-2-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.